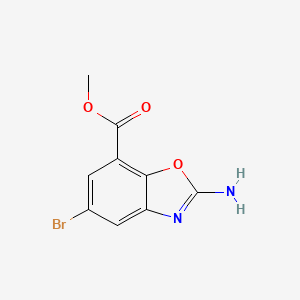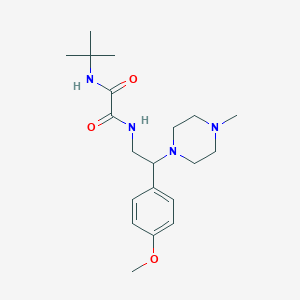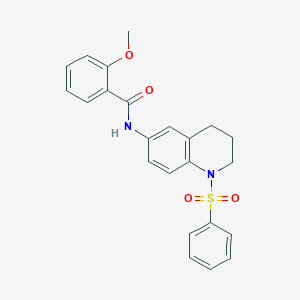
2-甲氧基-N-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-6-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic molecule that may be related to the class of tetrahydroisoquinoline derivatives. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the creation of diastereomerically pure sulfoxides and their subsequent reactions to form tetrahydroisoquinoline derivatives. For instance, the synthesis of (-)-(S) menthyl 2-methoxy-1-naphthalenesulfinate is reported, which reacts with benzylmagnesium chloride to give a benzyl 2-methoxy-1-naphthyl sulfoxide with high enantiomeric purity. This sulfoxide then undergoes addition to a dihydroisoquinoline N-oxide to yield a tetrahydroisoquinoline derivative with high diastereoselectivity . This process may be relevant to the synthesis of the compound , as it involves similar structural motifs and could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be further modified with various substituents. The stereochemistry of these compounds is crucial, as demonstrated by the single crystal X-ray structure determination of a related compound . Understanding the molecular structure is essential for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions of tetrahydroisoquinoline derivatives can be complex and highly stereoselective. The synthesis process often involves the use of organometallic reagents and can result in compounds with high enantiomeric excess. These reactions are important for the creation of compounds with specific configurations, which can have significant implications for their biological activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are not directly reported, related compounds can provide some insights. For example, the affinity of tetrahydroisoquinoline derivatives for biological targets such as acetylcholinesterase and apamin-sensitive Ca2+-activated K+ channels can be influenced by the presence of methoxy groups and the nature of substituents at specific positions on the core structure . The lipophilicity and size of substituents can also affect the compound's affinity and biological activity .
科学研究应用
合成与结构分析
- 四氢喹啉的合成:一种通过 Pummerer 型反应合成与目标化合物结构相关的 1,2,3,4-四氢喹啉的方法已经开发出来。这种合成技术以其高效和便捷性而著称,为进一步的化学修饰和在药物化学中的应用开辟了途径 (Toda, Sakagami, & Sano, 1999)。
药理应用
- 组蛋白脱乙酰酶 (HDAC) 抑制剂:与所研究的化学结构相似的四氢喹啉衍生物已显示出对组蛋白脱乙酰酶的有效抑制作用,表明其在癌症治疗中的潜力。例如,特定的衍生物已显示出对前列腺癌细胞的显着抗增殖活性,突出了它们作为 HDAC 抑制剂和抗癌剂的治疗潜力 (Liu et al., 2015)。
新机制和途径
- 荧光衍生化试剂:已发现某些喹啉衍生物可作为色谱法中醇类的高灵敏度荧光衍生化试剂。此应用对于分析方法至关重要,可能有助于检测和定量各种生物和化学样品 (Yoshida, Moriyama, & Taniguchi, 1992)。
生物等排体应用
- PI3K 抑制剂和抗癌剂:对该分子的生物等排体的研究导致发现了具有显着抗癌活性的新型结构,用作 PI3K 抑制剂。这些发现强调了该化合物在开发针对 PI3K/AKT/mTOR 通路的新型治疗剂中的相关性,该通路是癌症进展和存活的关键信号通路 (Shao et al., 2014)。
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-22-12-6-5-11-20(22)23(26)24-18-13-14-21-17(16-18)8-7-15-25(21)30(27,28)19-9-3-2-4-10-19/h2-6,9-14,16H,7-8,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGDHFPQGKZHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

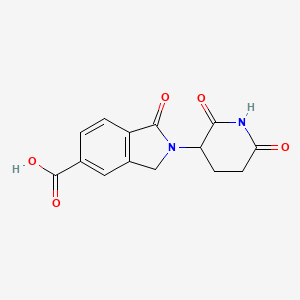
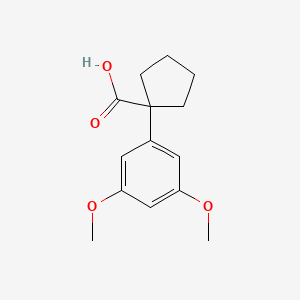
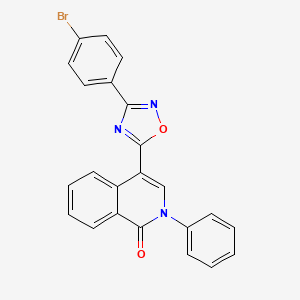
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)
![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)
![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)
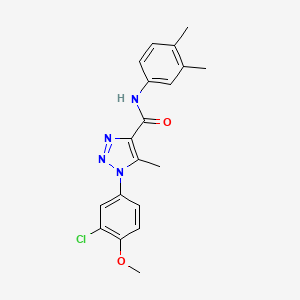
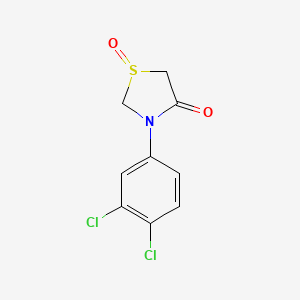
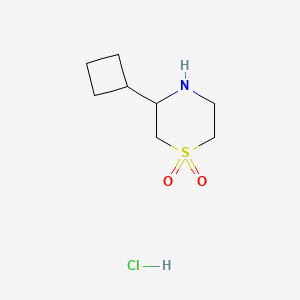
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)
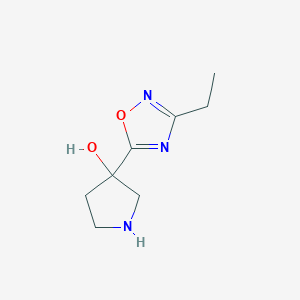
![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)
